Cas no 896135-73-2 (1-(3-bromophenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine)
1-(3-bromophenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(3-bromophenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine
- 896135-73-2
- EN300-13100083
- 1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- AKOS006156612
- 1-(3-bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
- SCHEMBL13790434
-
- Inchi: 1S/C11H8BrN5/c12-7-2-1-3-8(4-7)17-11-9(5-16-17)10(13)14-6-15-11/h1-6H,(H2,13,14,15)
- InChI Key: FDGAKGGKOJTCTR-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)N1C2C(=C(N)N=CN=2)C=N1
Computed Properties
- Exact Mass: 288.99631g/mol
- Monoisotopic Mass: 288.99631g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 69.6Ų
1-(3-bromophenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-13100083-50mg |
1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
896135-73-2 | 95.0% | 50mg |
$212.0 | 2023-09-30 | |
| Enamine | EN300-13100083-100mg |
1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
896135-73-2 | 95.0% | 100mg |
$317.0 | 2023-09-30 | |
| Enamine | EN300-13100083-250mg |
1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
896135-73-2 | 95.0% | 250mg |
$452.0 | 2023-09-30 | |
| Enamine | EN300-13100083-500mg |
1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
896135-73-2 | 95.0% | 500mg |
$713.0 | 2023-09-30 | |
| Enamine | EN300-13100083-1000mg |
1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
896135-73-2 | 95.0% | 1000mg |
$914.0 | 2023-09-30 | |
| Enamine | EN300-13100083-2500mg |
1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
896135-73-2 | 95.0% | 2500mg |
$1791.0 | 2023-09-30 | |
| Enamine | EN300-13100083-5000mg |
1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
896135-73-2 | 95.0% | 5000mg |
$2650.0 | 2023-09-30 | |
| Enamine | EN300-13100083-10000mg |
1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
896135-73-2 | 95.0% | 10000mg |
$3929.0 | 2023-09-30 | |
| Enamine | EN300-13100083-0.05g |
1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
896135-73-2 | 95% | 0.05g |
$212.0 | 2023-06-06 | |
| Enamine | EN300-13100083-0.1g |
1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
896135-73-2 | 95% | 0.1g |
$317.0 | 2023-06-06 |
1-(3-bromophenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine Related Literature
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 1-(3-bromophenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine
Introduction to 1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 896135-73-2)
The compound 1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, identified by its CAS number 896135-73-2, represents a significant advancement in the field of medicinal chemistry. This heterocyclic molecule, featuring a fused pyrazolo[3,4-d]pyrimidine core appended with a 3-bromophenyl substituent and an amine group at the 4-position, has garnered considerable attention due to its structural complexity and potential biological activities. The integration of multiple pharmacophoric elements within its framework positions it as a promising candidate for further exploration in drug discovery and development.
Recent studies have highlighted the importance of pyrazolo[3,4-d]pyrimidine scaffolds in medicinal chemistry, owing to their inherent bioactivity and structural versatility. These bicyclic systems exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. The introduction of a 3-bromophenyl moiety into the molecule not only enhances its structural diversity but also provides a handle for further chemical modifications through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations enable the synthesis of derivatives with tailored biological profiles, making the compound an attractive intermediate in library synthesis efforts.
The amine functionality at the 4-position of the pyrazolo[3,4-d]pyrimidine ring is particularly noteworthy, as it serves as a versatile site for derivatization. This group can be readily modified to introduce various pharmacophores or to enhance solubility and metabolic stability. For instance, alkylation or acylation reactions can be employed to introduce additional polar or hydrophobic groups, thereby modulating the compound's pharmacokinetic properties. Furthermore, the presence of both bromine and amine substituents allows for sequential functionalization strategies, enabling the construction of complex molecular architectures with high precision.
In the context of contemporary drug discovery, the compound 1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 896135-73-2) aligns with emerging trends toward multitargeted ligands and structure-based drug design. The pyrazolo[3,4-d]pyrimidine core is known to interact with various biological targets, including kinases and other enzymes implicated in diseases such as cancer and inflammation. The 3-bromophenyl substituent may contribute to binding affinity by engaging in π-stacking interactions or hydrophobic effects with protein surfaces. Meanwhile, the amine group offers opportunities for covalent bonding or hydrogen bonding interactions, further enhancing binding specificity.
Advances in computational chemistry have also facilitated the rapid screening and optimization of such compounds. Molecular docking studies can predict binding modes and affinities for potential targets, while quantum mechanical calculations can provide insights into electronic properties and reactivity. These computational tools are particularly valuable in guiding synthetic strategies and identifying promising derivatives of 1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 896135-73-2). By integrating experimental data with computational predictions, researchers can accelerate the discovery process and prioritize compounds for further validation.
The synthesis of this compound involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps include bromination of a phenyl precursor followed by cyclocondensation to form the pyrazolo[3,4-d]pyrimidine core. Subsequent functionalization at the 4-position via nucleophilic substitution or condensation reactions yields the desired product. Recent improvements in synthetic techniques have enabled higher yields and purities, making large-scale production more feasible. Additionally, green chemistry principles are being increasingly adopted to minimize waste and improve sustainability in these synthetic routes.
Biological evaluation of 1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 896135-73-2) has revealed intriguing preliminary results. In vitro assays have demonstrated activity against several kinases and enzymes relevant to cancer progression. For example, inhibitory effects on tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) have been observed at submicromolar concentrations. These findings suggest that the compound may disrupt signaling pathways critical for tumor growth and survival. Further investigations are warranted to elucidate its mechanism of action and assess its potential as a lead compound for oncology applications.
Beyond oncology, this molecule holds promise in addressing other therapeutic areas. Its structural features make it amenable to modifications that could enhance activity against inflammatory diseases or infectious agents. Collaborative efforts between synthetic chemists and biologists are essential to translate these findings into tangible therapeutic benefits. Preclinical studies are necessary to evaluate pharmacokinetic profiles, toxicity profiles, and potential off-target effects before moving into human trials.
The role of high-throughput screening (HTS) cannot be overstated in modern drug discovery programs involving compounds like 1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 896135-73-2). HTS allows for rapid testing of large libraries against numerous biological targets simultaneously, identifying hits that merit further optimization. Coupled with automated synthesis platforms capable of generating analogs on demand (on-demand synthesis), this approach enables iterative cycles of design-synthesize-test-analyze that significantly shorten development timelines.
The future directions for research on this compound include exploring novel synthetic routes that improve efficiency or enable access to previously inaccessible derivatives (diversity-oriented synthesis). Additionally,structure-based drug design techniques leveraging X-ray crystallography or cryo-electron microscopy will provide detailed insights into binding interactions at atomic resolution,accelerating optimization efforts towards potent and selective inhibitors.
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